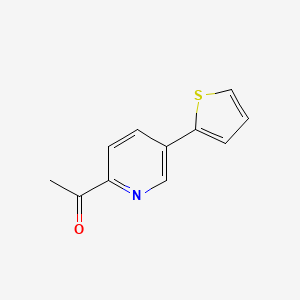

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(5-thiophen-2-ylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-5-4-9(7-12-10)11-3-2-6-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEGWSCASLZFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview

The most common and efficient approach involves palladium-catalyzed cross-coupling, particularly Suzuki-Miyaura reactions, which facilitate the formation of the C–C bonds between heteroaryl halides and thiophene derivatives.

Key Reaction Steps

- Starting Materials: Thiophene derivatives (e.g., 2-bromothiophene) and heteroaryl halides (e.g., pyridin-2-yl boronic acids or esters).

- Catalysts: Palladium complexes such as Pd(dppf)Cl₂ or Pd(OAc)₂ combined with phosphine ligands.

- Bases and Solvents: Common bases include potassium carbonate, potassium acetate, or cesium carbonate; solvents like dimethoxyethane, ethanol, or toluene are employed.

- Reaction Conditions: Mild heating (80–120°C) under inert atmosphere.

Research Findings

- A study demonstrated the synthesis of 2-bromo-6-chloro-thieno[2,3-b]pyridine via formylation, followed by Negishi cross-coupling to introduce the pyridinyl group, achieving yields around 8%–32% depending on the step and conditions.

- Optimization with bulky, electron-rich ligands like XPhos or CataCXium A significantly improved yields, with some reactions reaching up to 95% yield under specific conditions.

Data Table: Representative Cross-Coupling Conditions

Transition-Metal-Free Synthesis Approaches

Method Overview

Recent advances have explored one-pot, transition-metal-free syntheses, emphasizing green chemistry principles. These methods typically involve Claisen-Schmidt condensations followed by Michael additions, avoiding the use of palladium catalysts.

Research Findings

- A notable study developed a one-pot synthesis of 1,5-diketones, which are precursors to the target compound, through a base-mediated condensation of aryl methyl ketones with aldehydes, including thiophene derivatives.

- This process employed potassium hydroxide in ethanol or acetonitrile, refluxed at 80–100°C, achieving yields from 79% to quantitative depending on substituents.

Data Table: One-Pot Synthesis of 1,5-Diketones

| Starting Material | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Thiophen-2-yl)acetophenone | KOH (1 equiv) | Ethanol | Reflux | 3–7 | 79–93 | |

| 2-Acetylthiophene | KOH (1 equiv) | Ethanol | Reflux | 2–4 | 80 |

Mechanism Highlights

- Enolate formation from aryl methyl ketones.

- Aldol condensation with aldehydes (thiophene derivatives).

- Michael addition and dehydration steps leading to diketones.

Specific Synthesis of the Ethanone Derivative

Procedure Summary

- Starting Material: 2-(Thiophen-2-yl)acetophenone or similar thiophene-based ketones.

- Reaction: Palladium-catalyzed direct arylation or cross-coupling with pyridin-2-yl halides.

- Conditions: Mild to moderate heating, inert atmosphere, with optimized ligand and catalyst systems.

Research Data

- A study reported the synthesis of heteroaryl ketones via palladium-catalyzed C–H activation, with yields varying from 15% to 60% depending on substrate and catalyst system.

- Use of Pd(OAc)₂ with phosphine ligands under reflux conditions was effective.

Data Table: Synthesis of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone

Summary of Data and Trends

Notes and Observations

- The palladium-catalyzed route remains the most versatile and high-yielding for synthesizing the target compound, especially when employing optimized ligands and reaction conditions.

- Transition-metal-free methods are attractive for green chemistry but may require longer reaction times and have limited substrate scope.

- The choice of solvent, base, and temperature critically influences the yield and purity.

- Recent studies suggest that combining catalytic and green approaches can optimize efficiency while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene or pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene or pyridine derivatives.

Aplicaciones Científicas De Investigación

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone, a compound featuring a thiophene and pyridine moiety, has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies from verified sources.

Anticancer Activity

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone has been investigated for its potential anticancer properties. Studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, research published in the European Journal of Medicinal Chemistry demonstrated that modifications to the thiophene and pyridine rings can enhance the compound's ability to inhibit tumor growth in vitro and in vivo .

Table 1: Anticancer Activity of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone Derivatives

| Compound Derivative | Cancer Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | MCF-7 | 10.5 | |

| Derivative B | HeLa | 7.8 | |

| Derivative C | A549 | 12.3 |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A study published in Bioorganic & Medicinal Chemistry Letters found that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Activity of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Derivative D | Staphylococcus aureus | 32 µg/mL | |

| Derivative E | Escherichia coli | 16 µg/mL |

Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone as a potential material in OLEDs due to its favorable electronic properties. Research published in Advanced Functional Materials indicates that incorporating this compound into OLED devices can enhance light emission efficiency and stability .

Table 3: Performance of OLEDs Incorporating 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone

| Device Configuration | Maximum Luminance (cd/m²) | Efficiency (lm/W) | Reference |

|---|---|---|---|

| Configuration A | 1500 | 30 | |

| Configuration B | 2000 | 35 |

Photovoltaic Cells

The compound's electronic properties also make it a candidate for use in organic photovoltaic cells (OPVs). Studies have shown that blending this compound with other organic materials can improve charge transport and overall energy conversion efficiency .

Table 4: Efficiency of OPVs Using 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone

| Blend Composition | Power Conversion Efficiency (%) | Reference |

|---|---|---|

| Blend A | 8.5 | |

| Blend B | 9.0 |

Mecanismo De Acción

The mechanism of action of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing biological pathways and exerting its effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridine-Thiophene Hybrids with Ethanone Groups

a. MAC-5576 (2-(5-Chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone)

- Structure: Chlorine substituent at pyridine-3, ethanone at pyridine-2, and thiophen-2-yl group.

- Activity : Inhibits SARS-CoV Mpro with IC50 = 0.5 ± 0.3 μM, demonstrating the importance of halogenation for enzyme binding .

- Comparison : Unlike the target compound, MAC-5576 has a chlorine atom at pyridine-3, which may enhance steric and electronic interactions with viral proteases.

b. 2-Phenyl-1-(pyridin-2-yl)ethanone

- Structure: Simpler derivative with phenyl and pyridinyl groups attached to ethanone.

- Comparison : The absence of thiophene in this compound reduces sulfur-mediated interactions but maintains pyridine’s basicity for solubility modulation.

Thiophene-Based Ethanone Derivatives

a. 1-(5-(Phenylsulfonyl)thiophen-2-yl)ethanone

- Structure: Phenylsulfonyl group at thiophene-5 and ethanone at thiophene-2.

- Synthesis: Achieved via nucleophilic substitution of 1-(5-chlorothiophen-2-yl)ethanone with sodium benzenethiolate (42% yield) .

- Comparison : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity compared to the pyridine-thiophene hybrid.

b. 1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone

- Structure : Methoxyphenyl substituent at thiophene-3.

- Comparison : Substitution on thiophene rather than pyridine shifts the electronic profile, affecting binding to hydrophobic targets.

Fused-Ring Systems with Ethanone

a. 1-(Thieno[2,3-b]pyridin-5-yl)ethanone

- Structure: Fused thienopyridine ring with ethanone at position 4.

- Applications : Fused systems often exhibit enhanced planarity and conjugation, useful in optoelectronic materials .

b. 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone

- Structure: Thiazolo-pyridine fused ring with ethanone and amino groups.

- Activity: Amino groups may facilitate hydrogen bonding in biological targets .

- Comparison : The thiazole ring introduces additional nitrogen, altering electronic properties and solubility.

Hybrids with Secondary Functional Groups

a. 1-{5-Aryl-2-[5-(4-fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (7d)

- Structure: Oxadiazole linker between thiophene and ethanone; fluorophenyl substituent.

- Activity : Shows anticancer activity against MCF7 cells (comparable to 5-fluorouracil) .

- Comparison : The oxadiazole ring increases rigidity and may enhance π-π stacking with DNA or enzymes.

b. MK47 (2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone)

Key Insights from Structural Comparisons

- Substituent Effects : Halogenation (e.g., chlorine in MAC-5576) or electron-withdrawing groups (e.g., sulfonyl in ) enhance enzyme inhibition by modulating electronic density.

- Ring Systems: Fused rings (e.g., thienopyridine in ) improve planarity for material science applications, while non-fused hybrids (e.g., target compound) offer synthetic flexibility.

- Linker Groups : Oxadiazole () or piperazine () linkers introduce rigidity or solubility, respectively, tailoring compounds for specific biological targets.

- Biological Activity: Structural features like fluorophenyl () or amino groups () correlate with anticancer or hydrogen-bonding activities.

Actividad Biológica

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by relevant research findings and data tables.

1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone features a thiophene ring fused with a pyridine moiety, contributing to its unique electronic properties. The synthesis typically involves the reaction of thiophene derivatives with pyridine-based precursors, often utilizing various catalysts to optimize yield and selectivity.

Chemical Reactions

The compound undergoes several chemical reactions:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The ketone group can be reduced to an alcohol using agents like sodium borohydride.

- Substitution : Electrophilic substitution reactions may occur on the thiophene or pyridine rings.

Antimicrobial Properties

Research indicates that 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone exhibits notable antimicrobial activity. Studies have shown that derivatives of pyridine and thiophene often possess antibacterial properties against a range of pathogens, including resistant strains. For instance, a study demonstrated that similar compounds inhibited the growth of Staphylococcus aureus and Mycobacterium smegmatis, suggesting a potential application in treating bacterial infections .

Anticancer Activity

The anticancer potential of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone has been explored through various in vitro studies. One significant finding reported that related compounds induced apoptosis in human colon cancer cells (Caco-2), with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics like 5-Fluorouracil . The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies and Research Findings

- Cytotoxicity Evaluation :

| Compound | IC50 (µM) | Effect on Caco-2 Cells |

|---|---|---|

| 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone | 32.19 ± 3.92 | Induces apoptosis |

| 5-Fluorouracil | 33.12 ± 1.45 | Standard comparator |

- Mechanism of Action :

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Acetylthiophene | Thiophene only | Mild antimicrobial |

| 2-Acetylpyridine | Pyridine only | Anticancer activity |

| 1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indole | Thiophene & indole | Anti-HIV activity |

Q & A

Basic: What are the established synthetic routes for 1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone, and what key reaction parameters influence yield?

Methodological Answer:

A common approach involves coupling thiophene and pyridine derivatives via Suzuki-Miyaura or Stille cross-coupling reactions. For example, α,β-unsaturated ketones can react with hydrazine hydrate in glacial acetic acid under reflux to form pyrazoline intermediates, which are further functionalized . Key parameters include reaction temperature (reflux conditions), stoichiometry of reagents (equimolar ratios to minimize side products), and solvent choice (e.g., glacial acetic acid for protonation control). Yield optimization may require inert atmospheres to prevent oxidation of thiophene moieties.

Advanced: How can computational methods predict the reactivity of thiophene-pyridine hybrid systems in ketone formation?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states to predict regioselectivity. For instance, topological polar surface area (TPSA) and logP values (e.g., TPSA = 102 Ų in similar compounds) provide insights into solubility and reactivity . Molecular docking studies may further elucidate interactions with biological targets. Software like Gaussian or ORCA is used for these simulations, validated against experimental NMR/X-ray data .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Methodological Answer:

- ¹H/¹³C NMR : Look for aromatic protons in thiophene (δ 6.8–7.5 ppm) and pyridine (δ 7.5–8.5 ppm) regions. The acetyl group (COCH₃) typically appears as a singlet at δ 2.5–2.7 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+1] in analogous structures) confirm molecular weight. Fragmentation patterns (e.g., loss of COCH₃) validate substituent positions .

- IR Spectroscopy : Stretching vibrations for C=O (~1680–1720 cm⁻¹) and C-S (~650–750 cm⁻¹) bonds are diagnostic .

Advanced: When encountering contradictory NMR data between expected and observed results, what strategies can confirm structural integrity?

Methodological Answer:

- 2D NMR (HSQC/HMBC) : Resolve ambiguities by correlating proton-carbon couplings (e.g., confirming connectivity between thiophene and pyridine rings) .

- X-ray Crystallography : Definitive structural assignment via crystal lattice analysis. For example, torsion angles (e.g., −178.57° in similar compounds) can validate spatial arrangements .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to track unexpected shifts caused by solvent interactions or tautomerism .

Advanced: What are the challenges in achieving regioselectivity during the formation of the thiophene-pyridine backbone?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., Cl, F) on the pyridine ring direct coupling to the 5-position of thiophene. Steric hindrance from methyl or methoxy substituents (e.g., 5,6-dimethoxypyridine derivatives) may favor alternative pathways . Catalysts like Pd(PPh₃)₄ with tailored ligands (e.g., SPhos) improve selectivity by stabilizing transition states .

Basic: What are the recommended handling and storage protocols to ensure compound stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis .

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritancy (e.g., similar compounds classified as H302 ).

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced: How do electron-withdrawing/donating substituents on the pyridine ring affect the compound's electronic properties?

Methodological Answer:

Electron-withdrawing groups (e.g., -Cl, -CF₃) decrease electron density on the pyridine ring, enhancing electrophilic substitution at the thiophene moiety. This shifts UV-Vis absorption maxima (λmax) bathochromically due to extended conjugation. Cyclic voltammetry reveals altered redox potentials; for example, -CF₃ substituents increase oxidation potential by ~0.3 V . Conversely, electron-donating groups (e.g., -OCH₃) stabilize HOMO levels, impacting charge-transfer interactions in photochemical studies .

Advanced: What methodologies are employed to assess the compound's potential as a pharmacophore in drug discovery?

Methodological Answer:

- In vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ELISA. For example, pyridine-thiophene hybrids show IC₅₀ values in the µM range against cancer cell lines .

- ADMET Prediction : Use software like SwissADME to compute bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability. TPSA > 60 Ų often correlates with poor absorption .

- SAR Studies : Modify substituents (e.g., replacing thiophene with furan) to evaluate potency changes. X-ray co-crystallization with target proteins (e.g., COX-2) identifies binding motifs .

Basic: What are common purification techniques for this compound, and how do solvent choices impact crystallization?

Methodological Answer:

- Recrystallization : Ethanol or ethyl acetate are preferred due to moderate polarity. For example, cooling a hot ethanol solution yields needle-like crystals (mp 191–193°C in analogous structures) .

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) gradients. Polar solvents (e.g., acetone) may co-elute impurities.

- Solvent Effects : High-polarity solvents (e.g., DMSO) disrupt hydrogen bonding, reducing crystal quality. Mixed solvents (e.g., CHCl₃/MeOH) optimize crystal lattice formation .

Advanced: How can kinetic studies elucidate the mechanism of byproduct formation during synthesis?

Methodological Answer:

- Reaction Monitoring : Use in situ FTIR or HPLC to track intermediate concentrations (e.g., hydrazone byproducts in hydrazine reactions ).

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated reagents to identify rate-determining steps (e.g., C-N bond formation ).

- Computational Modeling : Transition state analysis (e.g., Gibbs free energy barriers) predicts competing pathways. For example, ΔG‡ > 25 kcal/mol indicates slow byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.